2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione
Description
2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione (CAS: 25063-44-9) is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted at the 5-position with a [(4-methylphenyl)amino]methylidene group. The 4-methylphenyl group confers moderate lipophilicity, influencing its solubility and reactivity in comparison to analogs with polar or bulky substituents. Its structure has been validated via crystallographic and spectroscopic methods, with applications explored in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(4-methylanilino)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H15NO4/c1-9-4-6-10(7-5-9)15-8-11-12(16)18-14(2,3)19-13(11)17/h4-8,15H,1-3H3 |
InChI Key |
QCMGUPCNKXGAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with substituted aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Meldrum’s acid derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 5-position. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Electronic Comparisons
Physicochemical Properties
- Solubility : Polar substituents (e.g., triazole, pyridine) increase water solubility, whereas aromatic groups (4-methylphenyl, 2-nitrophenyl) enhance lipid solubility. The target compound’s balance of lipophilicity makes it suitable for organic-phase reactions .
- Crystallographic Data : The pyridinyl derivative () adopts an envelope conformation with a dihedral angle of 3.5° between aromatic planes, while the target compound’s structure likely features similar planarity due to conjugation .
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